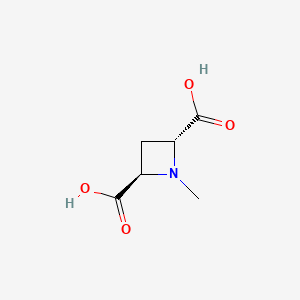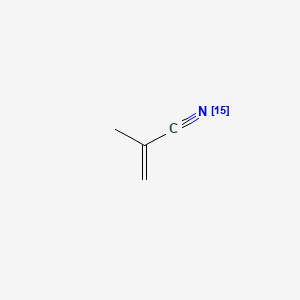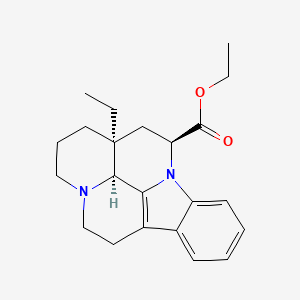
Vanillin-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillin-13C,d3 is the 13C and deuterium labeled Vanillin . Vanillin is a single molecule extracted from vanilla beans and is widely used in perfume, food, and medicine .
Synthesis Analysis
Vanillin can be synthesized through various methods. One of the common methods involves the use of fossil-based raw materials (guaiacol process) or a renewable resource (eugenol process) . A two-step method has been devised for synthesizing vanillin, involving electrophilic aromatic substitution followed by organometallic methoxylation, utilizing copper bromide and sodium methoxide .Molecular Structure Analysis
The molecular structure of Vanillin-13C,d3 comprises an aromatic ring, an aldehyde group, and a hydroxyl group . The molecular weight is 156.16 .Chemical Reactions Analysis
Vanillin can undergo various chemical reactions. In acidic conditions, it can undergo electrophilic substitution reactions, and in alkaline conditions, it can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
Vanillin appears as fine white to slightly yellow needles with a characteristic, sweet, and creamy scent at room temperature . It is moderately soluble in water, but it has higher solubility in organic solvents due to its aromatic structure .Wissenschaftliche Forschungsanwendungen
Food Authenticity and Quality Control
Vanillin-13C,d3 is used in 13C Quantitative NMR Spectroscopy to determine the carbon stable isotope ratio of vanillin. This method helps in authenticating the origin of vanillin, distinguishing between natural and artificial sources, which is crucial for ensuring the quality of food products .
Isotopic Analysis for Vanillin Authentication
The isotopic distribution of 13C in vanillin can be exploited to authenticate its origin. By analyzing the 13C/12C ratios at all eight carbon positions of vanillin samples, researchers can achieve complete discrimination between different origins, which is essential for food safety and compliance with labeling standards .
Bioconversion Research
Vanillin-13C,d3 plays a role in bioconversion studies. For instance, it’s used to track the bioconversion of ferulic acid into vanillin, which has led to a significant increase in vanillin yield. This application is vital for developing more efficient and sustainable methods of producing vanillin .
Wirkmechanismus
Target of Action
Vanillin-13C,d3 is the 13C and deuterium labeled version of Vanillin . Vanillin is a single molecule extracted from vanilla beans and is used widely in perfume, food, and medicine . It’s important to note that the targets of Vanillin-13C,d3 would be the same as those of Vanillin.
Mode of Action
It has been suggested that vanillin exhibits a quorum-quenching mode of action by virtue of docking towards similar amino acid (thr 131, ilu 214) responsible for autoinducer signal anchoring in the transcriptional regulatory proteins .
Biochemical Pathways
In the biosynthetic pathway of Vanillin in Vanilla planifolia, the amino acids phenylalanine or tyrosine undergo deamination to produce a C6-C3 phenylpropanoid compound, a precursor for the vanillin production .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Vanillin has been found to attenuate the negative effects of ultraviolet A on the stemness of human adipose tissue-derived mesenchymal stem cells . It has also been found to ameliorate depression-like behaviors in rats by modulating monoamine neurotransmitters in the brain .
Action Environment
The action of Vanillin-13C,d3, like that of Vanillin, can be influenced by various environmental factors. It’s important to note that the concurrent consumption of drugs with food containing Vanillin may result in increased drug plasma concentration and pose potential health risks .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Vanillin-13C,d3 can be achieved through the modification of natural Vanillin. The synthesis pathway involves the conversion of Vanillin to Vanillin-13C by introducing a 13C isotope at the carbonyl carbon. Further deuteration of Vanillin-13C can be achieved by using deuterated reagents in the presence of a catalyst.", "Starting Materials": [ "Vanillin", "13C labeled acetic anhydride", "Deuterated water", "Deuterated sodium borohydride", "Deuterated chloroform", "Deuterated sulfuric acid" ], "Reaction": [ "Step 1: Conversion of Vanillin to Vanillin-13C", "React Vanillin with 13C labeled acetic anhydride in the presence of deuterated sulfuric acid as a catalyst.", "Step 2: Deuteration of Vanillin-13C", "React Vanillin-13C with deuterated water and deuterated sodium borohydride in the presence of deuterated chloroform as a solvent.", "Isolate and purify the product using standard techniques such as column chromatography and recrystallization." ] } | |
CAS-Nummer |
1794789-90-4 |
Produktname |
Vanillin-13C,d3 |
Molekularformel |
C8H8O3 |
Molekulargewicht |
156.16 |
IUPAC-Name |
4-hydroxy-3-(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1D3 |
InChI-Schlüssel |
MWOOGOJBHIARFG-KQORAOOSSA-N |
SMILES |
COC1=C(C=CC(=C1)C=O)O |
Synonyme |
4-Hydroxy-3-(methoxy-13C)benzaldehyde; 2-(Methoxy-13C,d3)-4-formylphenol; p-Vanillin-13C,d3; 3-(Methoxy-13C,d3)-4-hydroxybenzaldehyde; 4-Formyl-2-(methoxy-13C,d3)phenol; 4-Hydroxy-m-anisaldehyde-13C,d3; H 0264-13C,d3; Lioxin-13C,d3; NSC 15351-13C,d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)
![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)


![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)

